![molecular formula C21H26O7S2 B15363152 [3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B15363152.png)
[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate is a complex organic compound known for its distinctive structural features. It comprises a cyclobutyl ring substituted with hydroxymethyl, P-tolylsulfonyloxymethyl, and 4-methylbenzenesulfonate groups. This unique configuration gives the compound specific chemical properties and reactivity patterns valuable in various scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate typically involves several steps:
Formation of the cyclobutyl ring: : This can be achieved through cycloaddition reactions or intramolecular coupling reactions under controlled conditions.
Introduction of hydroxymethyl and P-tolylsulfonyloxymethyl groups: : Selective functionalization using appropriate reagents such as formaldehyde for hydroxymethylation and tosyl chloride for P-tolylsulfonyloxymethylation.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes with optimization for large-scale synthesis. This includes using robust catalysts, continuous flow reactors, and stringent purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: : Reduction reactions can target the sulfonyl groups, potentially converting them into more reactive sulfides or thiols.
Common Reagents and Conditions
Oxidizing agents: : Such as chromium trioxide or potassium permanganate.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Including amines, alcohols, and thiols.
Major Products
Oxidation: : Produces aldehydes or acids.
Reduction: : Leads to sulfides or thiols.
Substitution: : Yields diverse substituted cyclobutyl derivatives.
科学的研究の応用
[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate has several applications:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules and study of reaction mechanisms.
Biology: : Potential use in probing enzyme-substrate interactions due to its structural features.
Medicine: : Investigated for its potential as a pharmacophore in drug design and development.
Industry: : Utilized in the synthesis of polymers and materials with unique properties.
作用機序
The compound's effects depend on its interaction with specific molecular targets and pathways:
Molecular targets: : Often enzymes or receptor sites that recognize and bind to its functional groups.
Pathways involved: : Can include signal transduction pathways in biological systems, affecting processes like cell growth, differentiation, or apoptosis.
類似化合物との比較
Compared to other cyclobutyl derivatives, [3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate stands out due to its unique combination of functional groups, providing specific reactivity and applications not commonly found in similar compounds.
Similar compounds: : Include cyclobutyl alcohols, cyclobutyl sulfides, and cyclobutyl benzenesulfonates.
Uniqueness: : Its unique structural combination of hydroxymethyl, P-tolylsulfonyloxymethyl, and 4-methylbenzenesulfonate groups.
特性
分子式 |
C21H26O7S2 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
[3-(hydroxymethyl)-1-[(4-methylphenyl)sulfonyloxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H26O7S2/c1-16-3-7-19(8-4-16)29(23,24)27-14-21(11-18(12-21)13-22)15-28-30(25,26)20-9-5-17(2)6-10-20/h3-10,18,22H,11-15H2,1-2H3 |
InChIキー |
XLBVSXHYDKKCJX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC(C2)CO)COS(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


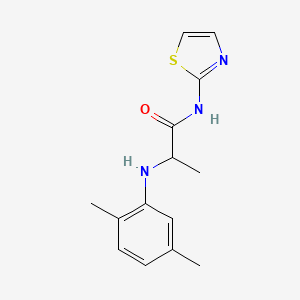
![ethyl 2-(2-butyl-4-Methyl-6-oxo-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)Methyl)-1,6-dihydropyrimidin-5-yl)acetate](/img/structure/B15363080.png)
![benzyl N-[(3S)-2-ethoxy-5-oxo-tetrahydrofuran-3-yl]carbamate](/img/structure/B15363086.png)
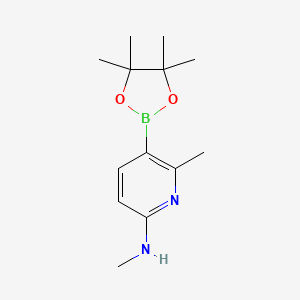
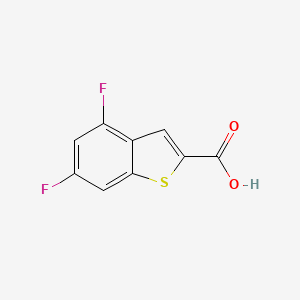
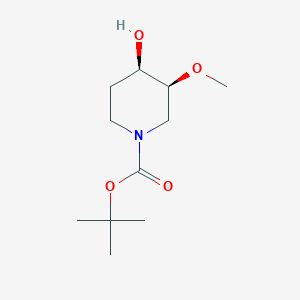

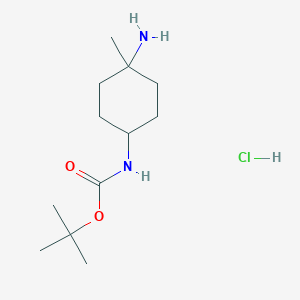

![(2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one](/img/structure/B15363136.png)
![Tert-butyl N-[(2-chloro-1,6-naphthyridin-7-YL)methyl]carbamate](/img/structure/B15363145.png)
![4-(1-Methylpropyl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenamine](/img/structure/B15363150.png)
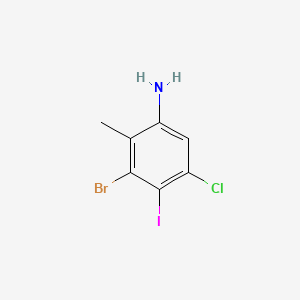
![[2-(Methylamino)cyclopentyl]methanol](/img/structure/B15363165.png)
